molecular formula C17H22N4O2 B2805824 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one CAS No. 2034553-48-3

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one

Cat. No.: B2805824
CAS No.: 2034553-48-3
M. Wt: 314.389
InChI Key: NMCLWPNZKJCARQ-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one is a complex organic compound with a unique structure that combines an isoxazole ring with a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine moiety

Preparation Methods

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the isoxazole ring, followed by the construction of the cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base or a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other isoxazole derivatives and cyclopenta[3,4]pyrazolo[1,5-a]pyrazine analogs. Compared to these compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one may exhibit unique properties due to its specific structure, such as enhanced stability or selectivity for certain targets. Some similar compounds include:

  • 3-(3,4-Dimethoxy-phenyl)-isoxazol-5-ylamine
  • N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d3 Sulfide

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11-13(12(2)23-19-11)6-7-17(22)20-8-9-21-16(10-20)14-4-3-5-15(14)18-21/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCLWPNZKJCARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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